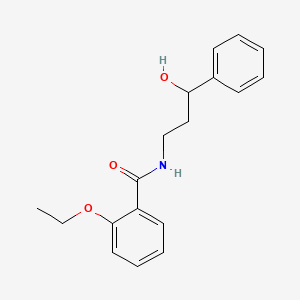

2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide" has not been directly studied in the provided papers. However, similar benzamide derivatives have been synthesized and evaluated for various properties and activities. For instance, paper discusses the synthesis of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives and their antimicrobial activities. Paper describes the synthesis of metal complexes with 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide and their anti-cancer evaluation. These studies suggest that benzamide derivatives are of significant interest due to their biological activities.

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in several papers. Paper details the synthesis of a series of benzamide and phenylacetamide derivatives, which were then tested for their antimicrobial properties. Similarly, paper outlines the synthesis of metal complexes with a benzamide derivative, indicating the versatility of these compounds in forming coordination compounds with various metals. These syntheses typically involve the reaction of appropriate amines with benzoyl chloride or similar acylating agents to form the benzamide linkage.

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been analyzed using various spectroscopic and computational methods. Paper uses stationary and time-resolved fluorescence spectroscopy to study the effects of pH and medium polarity on the fluorescence of a benzamide derivative. Paper employs X-ray diffraction and DFT calculations to analyze the structure of a novel benzamide molecule. These studies provide insights into the conformational and electronic properties of benzamide derivatives.

Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions, including proton transfer and coordination with metal ions. The ESIPT process, as discussed in paper , is a proton transfer reaction that significantly affects the fluorescence properties of the compound. Paper shows how benzamide derivatives can coordinate with metal ions to form complexes, which can have significant biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and substituents. Paper discusses the antioxidant properties of a benzamide derivative, while paper investigates the alkaline hydrolysis mechanisms of another benzamide compound. These properties are crucial for understanding the reactivity and potential applications of benzamide derivatives in various fields, including pharmaceuticals and materials science.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Activities

A study by Abbasi et al. (2014) focused on the synthesis of N-(3-hydroxyphenyl) benzamide and its derivatives through O-alkylation. These compounds were then evaluated for enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes, indicating potential for therapeutic applications in neurodegenerative diseases and inflammation (Abbasi et al., 2014).

Stereoselective Radical Cascade Approach

In another research, Ishibashi et al. (1999) demonstrated a stereoselective radical cascade approach to synthesizing benzo[a]quinolizidines, showcasing the chemical versatility and potential for creating complex molecular architectures from simpler benzamide derivatives (Ishibashi et al., 1999).

High-Yield Synthesis for Radiopharmaceutical Applications

Bobeldijk et al. (1990) presented a simple and high-yield synthesis method for producing precursors to radiopharmaceuticals, highlighting the importance of benzamide derivatives in medical imaging and diagnostic applications (Bobeldijk et al., 1990).

Pyrazine Derivatives Synthesis

Adachi and Sato (1986) explored the synthesis of 2,5-dihydroxypyrazines and their derivatives, starting from phenylglycinamide and ethyl benzoylformate. This research provides insights into the synthesis pathways and potential applications of pyrazine derivatives for pharmaceuticals and materials science (Adachi & Sato, 1986).

Metalloligands for Magnetic Materials

A study by Costes et al. (2010) explored the use of benzamide-based ligands for coordinating copper ions, leading to the development of single-molecule and single-chain magnets. This research underscores the potential of benzamide derivatives in creating advanced materials with magnetic properties (Costes et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, “Benzamide”, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to eat, drink or smoke when using this product, and to use personal protective equipment as required .

Direcciones Futuras

Propiedades

IUPAC Name |

2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-2-22-17-11-7-6-10-15(17)18(21)19-13-12-16(20)14-8-4-3-5-9-14/h3-11,16,20H,2,12-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLKXBDBRZQVTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-Cyano-2-[(4-methylphenyl)carbamoyl]eth-1-en-1-yl}thiophene-3-carboxylic acid](/img/structure/B2552797.png)

![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone](/img/structure/B2552798.png)

![2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2552807.png)

![methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2552808.png)

![5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552810.png)

![3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2552814.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2552818.png)

![1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride](/img/structure/B2552819.png)